molecular formula C19H22N2O2 B11154150 4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide

4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11154150
M. Wt: 310.4 g/mol
InChI Key: SNCNDMSHPJLFGO-UHFFFAOYSA-N
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Description

4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide is an organic compound that belongs to the class of tetrahydropyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reactions are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Pyridine derivatives, alkyl halides, and nucleophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to 4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide exhibit promising antitumor properties. For instance, studies on related structures have shown their efficacy as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis. Compounds designed with similar frameworks have demonstrated significant inhibition of tumor growth and metastasis in preclinical models .

Protein Kinase Inhibition

The compound's structural characteristics suggest potential as a protein kinase inhibitor. Protein kinases are key regulators in various cellular processes, including cell division and apoptosis, making them critical targets for cancer therapy. The synthesis and evaluation of derivatives based on the tetrahydropyran scaffold have been reported to yield compounds with substantial kinase inhibitory activity .

Neuroprotective Effects

Emerging studies are exploring the neuroprotective effects of compounds with similar structures, particularly those containing pyridyl moieties. These compounds may modulate neuroinflammatory pathways or protect against oxidative stress, which is relevant for conditions like Alzheimer's disease and other neurodegenerative disorders.

Antimicrobial Properties

The presence of the pyridyl group has been associated with antimicrobial activity. Research into related compounds has revealed their effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar properties.

Case Studies

StudyFocusFindings
Study on VEGFR-2 InhibitorsAntitumor ActivityCompounds structurally related to the target compound showed up to 100-fold potency compared to standard treatments .
Protein Kinase Inhibition ResearchEnzyme ActivityNew derivatives from the tetrahydropyran scaffold exhibited significant inhibition against multiple protein kinases, indicating potential for cancer therapy .
Neuroprotective StudiesNeurodegenerative DiseasesCompounds with similar structures were found to reduce markers of oxidative stress in neuronal cells, suggesting therapeutic potential .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide is unique due to the presence of both phenyl and pyridyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s ability to interact with various molecular targets, making it a valuable scaffold for drug design and other applications .

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

4-phenyl-N-(2-pyridin-4-ylethyl)oxane-4-carboxamide

InChI

InChI=1S/C19H22N2O2/c22-18(21-13-8-16-6-11-20-12-7-16)19(9-14-23-15-10-19)17-4-2-1-3-5-17/h1-7,11-12H,8-10,13-15H2,(H,21,22)

InChI Key

SNCNDMSHPJLFGO-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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